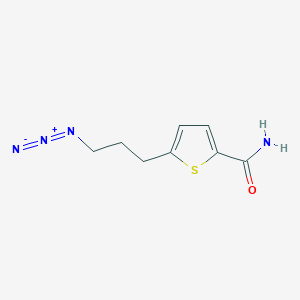
5-(3-Azidopropyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Azidopropyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. The azidopropyl group attached to the thiophene ring introduces unique chemical properties, making this compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-azidopropyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 3-azidopropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
5-(3-Azidopropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 5-(3-Aminopropyl)thiophene-2-carboxamide.
Substitution: 1,2,3-Triazole derivatives.
科学的研究の応用
5-(3-Azidopropyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
作用機序
The mechanism of action of 5-(3-azidopropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, thiophene derivatives have been shown to inhibit enzymes such as CTP synthetase, which is crucial for nucleotide biosynthesis. The azide group can also participate in bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with native biological processes .
類似化合物との比較
Similar Compounds
5-(3-Aminopropyl)thiophene-2-carboxamide: Similar structure but with an amine group instead of an azide.
5-(3-Bromopropyl)thiophene-2-carboxamide: Contains a bromine atom, making it more reactive in substitution reactions.
5-(3-Hydroxypropyl)thiophene-2-carboxamide: Features a hydroxyl group, which can form hydrogen bonds and increase solubility.
Uniqueness
5-(3-Azidopropyl)thiophene-2-carboxamide is unique due to the presence of the azide group, which allows for versatile chemical modifications through click chemistry. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring bioorthogonal labeling .
特性
CAS番号 |
88962-02-1 |
|---|---|
分子式 |
C8H10N4OS |
分子量 |
210.26 g/mol |
IUPAC名 |
5-(3-azidopropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C8H10N4OS/c9-8(13)7-4-3-6(14-7)2-1-5-11-12-10/h3-4H,1-2,5H2,(H2,9,13) |
InChIキー |
GCMJTOFRLLUGDD-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)C(=O)N)CCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


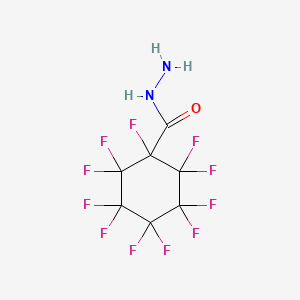
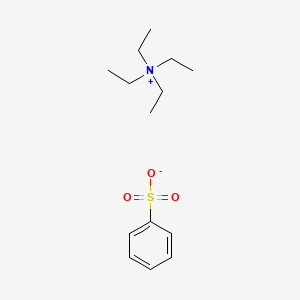


![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14149434.png)
![N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B14149439.png)

![1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14149448.png)
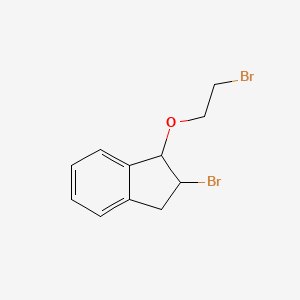
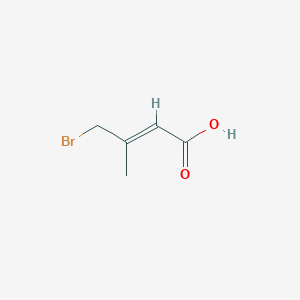

![6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene](/img/structure/B14149504.png)
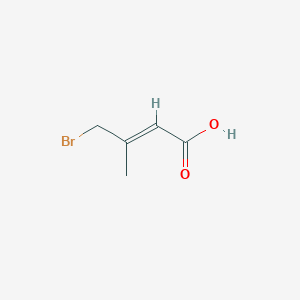
![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)
